molecular formula C10H7Cl2NS B096933 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole CAS No. 17969-22-1

4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole

Cat. No. B096933
CAS RN: 17969-22-1
M. Wt: 244.14 g/mol
InChI Key: UEJQTBKTWJQBRN-UHFFFAOYSA-N
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Patent
US07109218B2

Procedure details

171.65 g (1.0 mol) of 4-chlorothiobenzamide are dissolved in 550 ml of isopropyl alcohol and 133.3 g (1.05 mol) of 1,3-dichloroacetone are added at a temperature of a maximum of 30° C. over a period of 3hours. The mixture is subsequently stirred at 40° C. for 5.5 hours and at 20° C. for 10 hours. In order to complete the reaction the mixture is then heated to 55° C. for 7.5 hours. The product is isolated by cooling to 10° C. and adding 950 ml of water. The pH value is adjusted to 4 to 5 using sodium hydroxide solution and the product is filtered off with suction.
Quantity
171.65 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
133.3 g
Type
reactant
Reaction Step Two
Name
Quantity
950 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[S:7])=[CH:4][CH:3]=1.[Cl:11][CH2:12][C:13]([CH2:15]Cl)=O.O.[OH-].[Na+]>C(O)(C)C>[Cl:11][CH2:12][C:13]1[N:8]=[C:6]([C:5]2[CH:9]=[CH:10][C:2]([Cl:1])=[CH:3][CH:4]=2)[S:7][CH:15]=1 |f:3.4|

Inputs

Step One
Name
Quantity
171.65 g
Type
reactant
Smiles
ClC1=CC=C(C(=S)N)C=C1
Name
Quantity
550 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
133.3 g
Type
reactant
Smiles
ClCC(=O)CCl
Step Three
Name
Quantity
950 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture is subsequently stirred at 40° C. for 5.5 hours and at 20° C. for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction the mixture
TEMPERATURE
Type
TEMPERATURE
Details
is then heated to 55° C. for 7.5 hours
Duration
7.5 h
CUSTOM
Type
CUSTOM
Details
The product is isolated
TEMPERATURE
Type
TEMPERATURE
Details
by cooling to 10° C.
FILTRATION
Type
FILTRATION
Details
the product is filtered off with suction

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
Smiles
ClCC=1N=C(SC1)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.